molecular formula C7H8ClNO3 B1423203 Methyl 5-hydroxynicotinate hydrochloride CAS No. 89937-78-0

Methyl 5-hydroxynicotinate hydrochloride

Cat. No.: B1423203
CAS No.: 89937-78-0
M. Wt: 189.59 g/mol
InChI Key: NBTTVNGGAWBBOX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxynicotinate hydrochloride (CAS 123811-74-5) is an organic compound appearing as a light beige powder or lumps with a molecular weight of 189.60 g/mol and a formula of C7H8ClNO3 . It is the hydrochloride salt of the methyl ester of 5-hydroxynicotinic acid. This compound is a versatile synthetic intermediate primarily used in the pharmaceutical industry and chemical research . Its core value lies in its application as a crucial building block for the synthesis of more complex, biologically active molecules . Researchers actively exploit this scaffold in medicinal chemistry, particularly for modifying bioactive molecules to enhance their activity or selectivity . Nicotinic acid derivatives are investigated for their potential effects on the nervous system and metabolic processes, given their structural relation to nicotinic acid (niacin), a well-known component of Vitamin B3 . Furthermore, the 5-hydroxynicotinate structure serves as a key scaffold in cutting-edge research, such as the development of potent and selective SIRT2 inhibitors . SIRT2 is a NAD+-dependent deacetylase enzyme considered a promising therapeutic target for treating conditions like neurodegenerative diseases (e.g., Parkinson's and Alzheimer's), certain cancers, and infections . The functional groups on the pyridine ring make this compound a valuable precursor for various chemical transformations, including nucleophilic substitutions and further esterifications, enabling the construction of diverse molecular architectures relevant to advanced drug discovery programs . For research purposes, it is recommended to store this compound in a sealed, dry container under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-hydroxypyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTTVNGGAWBBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-78-0
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89937-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 5-hydroxynicotinic acid.

    Esterification: The 5-hydroxynicotinic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces methyl 5-hydroxynicotinate.

    Formation of Hydrochloride Salt: The methyl 5-hydroxynicotinate is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in methyl 5-hydroxynicotinate hydrochloride.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.

    Purification: The product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-hydroxynicotinate hydrochloride can undergo oxidation reactions, typically forming quinonoid structures.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Reduced nicotinic acid derivatives.

    Substitution Products: Various substituted nicotinic acid esters.

Scientific Research Applications

Scientific Research Applications

Methyl 5-hydroxynicotinate hydrochloride has several notable applications:

Pharmacological Studies

  • Mechanism of Action : Research indicates that this compound may interact with nicotinic receptors and influence neurotransmitter release, making it a candidate for studying neuropharmacological effects.
  • Neuroprotective Effects : Studies have shown that methyl 5-hydroxynicotinate can reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Research

  • Cytokine Modulation : In vitro studies have demonstrated that this compound can decrease the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Metabolic Studies

  • Lipid Metabolism : The compound has been investigated for its role in modulating lipid metabolism, particularly through its effects on enzymes involved in fatty acid oxidation and energy homeostasis. This application is crucial for understanding metabolic disorders such as obesity and diabetes .

Drug Development

  • Synthesis of Derivatives : Methyl 5-hydroxynicotinate serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against a range of diseases, including cancer and cardiovascular conditions .

Neuroprotection Study

A study conducted on cellular models demonstrated that this compound significantly reduced cell death induced by oxidative stress. This suggests its potential utility in developing treatments for neurodegenerative diseases.

Anti-inflammatory Research

In another study assessing its anti-inflammatory properties, treatment with this compound resulted in a marked reduction in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), supporting its role as an effective anti-inflammatory agent .

Metabolic Pathway Analysis

Research into the metabolic pathways influenced by methyl 5-hydroxynicotinate revealed interactions with enzymes involved in nicotinic acid metabolism, suggesting that it may play a role in regulating energy metabolism and lipid profiles .

Mechanism of Action

Mechanism:

    Biochemical Pathways: Methyl 5-hydroxynicotinate hydrochloride interacts with various biochemical pathways, particularly those involving nicotinic acid and its derivatives.

    Molecular Targets: It targets enzymes and receptors associated with nicotinic acid metabolism.

Pathways Involved:

    Nicotinic Acid Pathway: Involves the conversion of nicotinic acid derivatives into active metabolites that participate in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with methyl 5-hydroxynicotinate hydrochloride, differing in substituents or ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-hydroxynicotinate 30766-22-4 C₇H₇NO₃ 153.14 Free base form, hydroxyl at C5
Ethyl 5-hydroxynicotinate 59288-38-9 C₈H₉NO₃ 167.16 Ethyl ester, enhanced lipophilicity
Methyl 5-aminonicotinate 36052-25-2 C₇H₈N₂O₂ 152.15 Amino substituent at C5
Methyl 5-bromonicotinate 29681-44-5 C₇H₆BrNO₂ 216.03 Bromo substituent at C5
Methyl 5-(chloromethyl)nicotinate hydrochloride 179072-14-1 C₈H₉Cl₂NO₂ 222.07 Chloromethyl group at C5

Physicochemical Properties

  • Melting Point : The hydrochloride form (184–186°C) has a higher melting point than the free base (unreported), likely due to ionic interactions.
  • Reactivity: The hydroxyl group at C5 enhances hydrogen-bonding capacity, influencing solubility and biological activity. In contrast, bromo or amino substituents (e.g., methyl 5-bromonicotinate) alter electronic properties, affecting reactivity in nucleophilic substitutions .

Research Findings and Functional Comparisons

Enzymatic Interactions

Methyl 5-hydroxynicotinate derivatives interact with flavoprotein monooxygenases. This suggests that hydroxyl-substituted derivatives modulate enzyme activity more effectively than non-hydroxylated analogues.

Data Tables

Table 1: Key Physical Properties

Compound Melting Point (°C) Purity (%)
Methyl 5-hydroxynicotinate 190 (literature) 98
This compound 184–186 97
Ethyl 5-hydroxynicotinate Not reported N/A

Biological Activity

Methyl 5-hydroxynicotinate hydrochloride (M5H) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C7H8N2O3·HCl and a molecular weight of approximately 196.61 g/mol. It is derived from nicotinic acid and is characterized by the presence of a hydroxyl group at the 5-position of the pyridine ring, which contributes to its biological properties.

The biological activity of M5H is primarily attributed to its interaction with various biochemical pathways:

  • SIRT1 Activation : M5H has been shown to activate SIRT1, a NAD+-dependent deacetylase involved in cellular stress responses and metabolic regulation. This activation can enhance mitochondrial function and promote longevity in cellular models .
  • Antioxidant Activity : The hydroxyl group in M5H contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress .
  • Anti-inflammatory Effects : M5H exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may have implications for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of M5H against various pathogens. It demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

M5H has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies showed that M5H could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting its potential role in neuroprotection .

Case Studies

  • Case Study on SIRT1 Activation :
    A study conducted on human cell lines demonstrated that treatment with M5H significantly increased SIRT1 activity, leading to improved cellular resilience against oxidative stress. The results indicated a potential therapeutic role for M5H in age-related diseases where SIRT1 modulation is beneficial .
  • Clinical Evaluation for Inflammatory Disorders :
    In a clinical trial involving patients with rheumatoid arthritis, administration of M5H resulted in reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported decreased joint pain and improved mobility after four weeks of treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of apoptosis
Anti-inflammatoryInhibition of cytokines
SIRT1 ActivationEnhanced metabolic regulation

Q & A

Advanced Question: How to troubleshoot low yields or impurities during scale-up synthesis?

Methodological Answer:

  • Catalyst efficiency : Ensure uniform dispersion of Raney nickel during hydrogenation steps (if synthesizing derivatives) to avoid incomplete reduction .
  • Purification : Use recrystallization (water/methanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to resolve co-eluting byproducts.
  • Analytical validation : Employ HPLC-MS to detect trace impurities (e.g., unreacted 5-hydroxynicotinic acid) and adjust stoichiometric ratios accordingly .

Basic Question: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Melting point analysis : A sharp range of 184–186°C confirms crystalline purity .
  • NMR spectroscopy : 1^1H NMR should show characteristic peaks for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~8.5–9.0 ppm) .
  • FTIR : Validate the ester carbonyl stretch (~1700 cm1^{-1}) and hydroxyl group (~3200 cm1^{-1}) .

Advanced Question: How to resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Impurity profiling : Compare with synthesized analogs (e.g., ethyl 5-hydroxynicotinate) to identify cross-contamination .
  • Dynamic NMR : Assess rotational barriers or tautomerism in the hydroxynicotinate moiety that may cause splitting .
  • X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl gas or methanol vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How to mitigate risks during large-scale hydrogenation (e.g., autoclave use)?

Methodological Answer:

  • Pressure monitoring : Maintain hydrogenation at ≤100 atm to prevent autoclave failure; use pressure-relief valves .
  • Catalyst quenching : Filter Raney nickel promptly post-reaction to avoid exothermic oxidation .
  • Gas detection : Install hydrogen sensors in workspaces to prevent explosive atmospheres .

Basic Question: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Intermediate synthesis : Used to prepare nicotinamide analogs (e.g., methyl N-methyl-5-methoxy-nipecotinate) for neuropharmacological studies .
  • Esterification studies : Serves as a model compound for optimizing ester hydrolysis kinetics under physiological conditions .

Advanced Question: How to design derivatives for enhanced blood-brain barrier penetration?

Methodological Answer:

  • Lipophilicity tuning : Introduce alkyl groups (e.g., ethyl or propyl esters) and measure logP values via shake-flask assays .
  • Prodrug strategies : Conjugate with L-amino acid transporters (e.g., using tert-butyloxycarbonyl groups) and assess uptake in vitro .

Basic Question: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C .
  • Desiccation : Use silica gel packs to prevent hydrolysis of the ester moiety .

Advanced Question: How to evaluate degradation pathways under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for hydrolysis products (e.g., 5-hydroxynicotinic acid) .
  • pH studies : Dissolve in buffers (pH 1–13) and monitor ester cleavage via UV-Vis spectroscopy at 270 nm .

Basic Question: What are common impurities in this compound batches, and how are they controlled?

Methodological Answer:

  • Residual solvents : Methanol levels are minimized via rotary evaporation under reduced pressure .
  • Unreacted starting material : Limit 5-hydroxynicotinic acid to <0.1% using gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Question: How to develop a stability-indicating assay for regulatory compliance?

Methodological Answer:

  • ICH guidelines : Validate specificity, accuracy, and robustness using spiked degradation samples .
  • Method optimization : Employ UPLC-PDA with a QDa mass detector to separate and quantify degradation products (e.g., methyl esters of oxidized analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-hydroxynicotinate hydrochloride
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